2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol
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Overview
Description
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol is a synthetic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with an octylamine derivative under specific conditions. One common method involves the use of a regioselective one-step procedure where 3,5-diamino-1,2,4-triazole reacts with substituted 1-aryl-1,3-butanediones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Uniqueness
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its octylamine moiety enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C16H27N5O |
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Molecular Weight |
305.42 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-octylamino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-3-4-5-6-7-8-9-20(10-11-22)15-12-14(2)19-16-17-13-18-21(15)16/h12-13,22H,3-11H2,1-2H3 |
InChI Key |
WIJFPHJIVVTUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCO)C1=CC(=NC2=NC=NN12)C |
Origin of Product |
United States |
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